Oleanolic Acid-d3
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Overview
Description
Oleanolic Acid D3 is a derivative of oleanolic acid, a pentacyclic triterpenoid compound widely found in the plant kingdom. Oleanolic acid is known for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties . Oleanolic Acid D3 is specifically modified to enhance certain properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleanolic Acid D3 involves several steps, starting from oleanolic acid. The process typically includes the introduction of deuterium atoms to the oleanolic acid molecule. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Oleanolic Acid D3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Oleanolic Acid D3 undergoes various chemical reactions, including:
Oxidation: Conversion to oleanolic acid derivatives with different functional groups.
Reduction: Formation of reduced derivatives with enhanced biological activities.
Substitution: Introduction of different substituents to modify the chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oleanolic acid derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Oleanolic Acid D3 has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating various diseases, including cancer, diabetes, and cardiovascular diseases.
Industry: Used in the development of new drugs and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of Oleanolic Acid D3 involves multiple pathways. It exerts its effects by interacting with various molecular targets, including enzymes and receptors. For example, it enhances insulin response, preserves the functionality and survival of β-cells, and protects against diabetes complications . It also reduces inflammation by inhibiting macrophage infiltration and decreasing reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oleanolic Acid D3 include:
Ursolic Acid: An isomer of oleanolic acid with similar biological activities.
Betulinic Acid: Another pentacyclic triterpenoid with anticancer and anti-inflammatory properties.
Maslinic Acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
Oleanolic Acid D3 is unique due to the incorporation of deuterium atoms, which can enhance its stability and biological activity. This modification makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C30H48O3 |
---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D |
InChI Key |
MIJYXULNPSFWEK-MNSGBSGKSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
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